Ru-Dmso-NI

Radiosensitizer Hypoxic cell Sensitizer Enhancement Ratio

Ru-Dmso-NI (RuCl₂(DMSO)₂(4-nitroimidazole)₂, also designated Ru-(4-nitro)) is a ruthenium(II) coordination complex in which two S-bonded dimethylsulfoxide and two 4-nitroimidazole ligands occupy a cis,cis,cis-octahedral geometry around the metal centre. The compound was rationally designed as a hypoxia-selective radiosensitizer by leveraging the DNA-targeting capability of the ruthenium–DMSO scaffold to deliver the electron-affinic nitroimidazole warhead to the radiobiological target.

Molecular Formula C10H16Cl2N6O6RuS2
Molecular Weight 552.4 g/mol
CAS No. 105313-65-3
Cat. No. B011403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu-Dmso-NI
CAS105313-65-3
SynonymsRu-DMSO-NI
ruthenium chloride-DMSO(2)-4-nitroimidazole(2)
Molecular FormulaC10H16Cl2N6O6RuS2
Molecular Weight552.4 g/mol
Structural Identifiers
SMILESCS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2]
InChIInChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1
InChIKeyRNXLPDZXEDSQGY-DQTCTKDTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru-Dmso-NI (CAS 105313-65-3): A Ruthenium(II)–DMSO–4-Nitroimidazole Radiosensitizer with Differentiated Hypoxic Selectivity


Ru-Dmso-NI (RuCl₂(DMSO)₂(4-nitroimidazole)₂, also designated Ru-(4-nitro)) is a ruthenium(II) coordination complex in which two S-bonded dimethylsulfoxide and two 4-nitroimidazole ligands occupy a cis,cis,cis-octahedral geometry around the metal centre [1]. The compound was rationally designed as a hypoxia-selective radiosensitizer by leveraging the DNA-targeting capability of the ruthenium–DMSO scaffold to deliver the electron-affinic nitroimidazole warhead to the radiobiological target [2]. It belongs to the broader class of transition-metal nitroimidazole complexes but is distinguished within that class by a quantifiably superior sensitizer enhancement ratio and a unique reduction-potential shift that is not reproduced by later-generation analogues [3].

Why In-Class Ru–Nitroimidazole Complexes Cannot Substitute for Ru-Dmso-NI Without Loss of Radiosensitizing Performance


Although multiple ruthenium(II)–DMSO–nitroimidazole complexes have been synthesised and tested under identical hypoxic CHO-cell conditions, their radiosensitizing potency is uniformly lower (SER = 1.1–1.4) than that of Ru-Dmso-NI (SER = 1.6) [1]. The performance gap is mechanistically anchored: Ru-Dmso-NI uniquely undergoes chloride ligand dissociation in aqueous media, enabling direct coordinative binding to plasmid DNA, whereas the substituted-4-nitroimidazole congeners retain their chloride ligands and fail to bind DNA [1]. Consequently, substituting Ru-Dmso-NI with a seemingly analogous Ru–DMSO–nitroimidazole complex—even one bearing a closely related 4-nitroimidazole derivative—predictably sacrifices both the magnitude of hypoxic radiosensitization and the DNA-targeting component that underpins the compound's enhanced efficacy [2].

Quantitative Comparative Evidence for Ru-Dmso-NI: Head-to-Head Radiosensitization, DNA Binding, and Toxicity Data


Superior Hypoxic Radiosensitization: Ru-Dmso-NI vs. Other Ru–Nitroimidazole Complexes and Clinical Misonidazole

In a direct head-to-head comparison within the same study series, Ru-Dmso-NI produced a sensitizer enhancement ratio (SER) of 1.6 at 200 µM in hypoxic CHO cells, substantially exceeding both other Ru–nitroimidazole complexes (SER 1.2–1.4) [1] and the clinically used hypoxic-cell sensitizer misonidazole (SER ≈ 1.3 at 200 µM) [2]. Later-generation Ru–4-nitroimidazole analogues bearing substituted ligands achieved SER values of only 1.1–1.3 under the same concentration (1.0 × 10⁻⁴ mol dm⁻³) [3].

Radiosensitizer Hypoxic cell Sensitizer Enhancement Ratio Chinese hamster ovary cells

Exclusive Hypoxic Selectivity: No Radiosensitization of Oxic Cells by Ru-Dmso-NI

Ru-Dmso-NI is distinguished by its absolute selectivity for hypoxic cells: at 200 µM it produced an SER of 1.6 under hypoxia but did not sensitise oxic CHO cells at all (SER ≈ 1.0) [1]. This hypoxia-restricted activity contrasts with the behaviour of the free 4-nitroimidazole ligand, which exhibits cytotoxicity in both oxic and hypoxic compartments [2].

Hypoxia selectivity Oxic cells Tumour hypoxia Therapeutic window

Unique Reduction Potential Shift: −685 mV (Free Ligand) → −355 mV/−615 mV (Ru-Dmso-NI Complex)

Coordination to the ruthenium centre shifts the one-electron reduction potential of 4-nitroimidazole from −685 mV (free ligand) to −355 mV and −615 mV for the complex, substantially increasing the electron affinity of the nitroimidazole moiety [1]. In contrast, the substituted-4-nitroimidazole Ru analogues that fail to dissociate chloride exhibit reduction potentials relatively unchanged from their free ligands, providing a physicochemical rationale for their inferior SER values [2].

Reduction potential Electron affinity Radiosensitizer mechanism Cyclic voltammetry

Demonstrated DNA Binding via Restriction Enzyme Inhibition: Absent in Structural Analogues

Ru-Dmso-NI inhibits restriction endonuclease activity on plasmid DNA, providing direct experimental evidence of DNA binding, whereas the newer substituted-4-nitroimidazole ruthenium complexes do not bind to plasmid DNA in the same assay [1]. The differential is attributed to chloride ligand lability: Ru-Dmso-NI undergoes aquation via chloride loss, generating a coordinatively unsaturated species capable of DNA adduct formation, while the analogues retain their chloride ligands and remain inert toward DNA [2].

DNA binding Plasmid DNA Restriction endonuclease Target engagement

Lower Cytotoxicity than Free 4-Nitroimidazole Ligand at Equimolar Concentration

Ru-Dmso-NI exhibits lower toxicity toward CHO cells than the free 4-nitroimidazole ligand at equimolar concentrations [1]. This toxicity attenuation is a class-level property observed for all Ru–4-nitroimidazole complexes in the series, but Ru-Dmso-NI is unique in combining this reduced toxicity with the highest SER in the series, whereas other members of the class sacrifice radiosensitizing potency for their reduced toxicity [2].

Cytotoxicity Ligand toxicity Equimolar comparison Safety margin

Genotoxic Profile: Clastogenic Activity Comparable to Misonidazole, Substantially Lower than Cisplatin

In a comparative genotoxicity study, Ru-Dmso-NI induced chromosome aberrations (chromatid breaks and exchanges) in CHO cells at a level similar to the clinical radiosensitizer misonidazole and much lower than the anticancer drug cisplatin (cis-DDP) [1]. Additionally, the clastogenic activity of the precursor complex cis-RuCl₂(DMSO)₄ and the free 4-nitroimidazole ligand were both lower than that of Ru-Dmso-NI at corresponding concentrations, indicating that the intact ruthenium–bis(nitroimidazole) coordination sphere is required for the full genotoxic effect [1].

Genotoxicity Chromosome aberrations Clastogenicity DNA damage

High-Impact Research and Procurement Scenarios for Ru-Dmso-NI (CAS 105313-65-3)


Hypoxic Cell Radiosensitizer Screening Panels Requiring a Positive Control with Validated SER > 1.5

Ru-Dmso-NI serves as an ideal positive control for in vitro hypoxic radiosensitizer screening campaigns. Its SER of 1.6 at 200 µM in hypoxic CHO cells [1] exceeds that of misonidazole (SER ≈ 1.3) and all other characterised Ru–nitroimidazole complexes (SER 1.1–1.4) [2], providing a robust efficacy benchmark against which novel candidates can be quantitatively compared.

Mechanistic Studies of Metal-Mediated DNA Targeting in Radiosensitization

Because Ru-Dmso-NI is the only Ru–DMSO–nitroimidazole complex that demonstrably binds plasmid DNA via chloride dissociation, while its substituted-4-nitroimidazole analogues do not [1], it is uniquely suited as a tool compound for dissecting the contribution of direct DNA coordination to the overall radiosensitizing effect. Investigators can use the non-DNA-binding analogues as matched negative controls.

Reduction Potential Structure–Activity Relationship (SAR) Studies

The large anodic shift in reduction potential from −685 mV (free 4-nitroimidazole) to −355 mV/−615 mV upon ruthenium coordination [1] makes Ru-Dmso-NI a reference compound for electrochemical SAR studies exploring the relationship between one-electron reduction potential and hypoxic radiosensitization efficiency.

Genotoxicity Benchmarking of Metal-Based Radiosensitizers

Ru-Dmso-NI has a quantitatively characterised clastogenicity profile—similar to misonidazole and substantially lower than cisplatin [1]—making it a useful comparator when assessing the genotoxic liability of next-generation metal–nitroimidazole radiosensitizer candidates in chromosomal aberration assays.

Quote Request

Request a Quote for Ru-Dmso-NI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.